molecular formula C10H7BrN2O B15243995 5-Bromo-2-(1h-imidazol-1-yl)benzaldehyde

5-Bromo-2-(1h-imidazol-1-yl)benzaldehyde

Cat. No.: B15243995
M. Wt: 251.08 g/mol
InChI Key: VKJNEGQNMMEOGD-UHFFFAOYSA-N
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Description

5-Bromo-2-(1h-imidazol-1-yl)benzaldehyde is a chemical compound that features a bromine atom, an imidazole ring, and a benzaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(1h-imidazol-1-yl)benzaldehyde typically involves the bromination of 2-(1h-imidazol-1-yl)benzaldehyde. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of safer and more environmentally friendly brominating agents might also be considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(1h-imidazol-1-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: 5-Bromo-2-(1h-imidazol-1-yl)benzoic acid.

    Reduction: 5-Bromo-2-(1h-imidazol-1-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-2-(1h-imidazol-1-yl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(1h-imidazol-1-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The imidazole ring can coordinate with metal ions, potentially affecting metalloproteins or metalloenzymes. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1h-Imidazol-1-yl)benzaldehyde: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    5-Chloro-2-(1h-imidazol-1-yl)benzaldehyde: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.

    5-Fluoro-2-(1h-imidazol-1-yl)benzaldehyde: Contains a fluorine atom, which can significantly alter its electronic properties and reactivity.

Uniqueness

5-Bromo-2-(1h-imidazol-1-yl)benzaldehyde is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate in organic synthesis

Properties

Molecular Formula

C10H7BrN2O

Molecular Weight

251.08 g/mol

IUPAC Name

5-bromo-2-imidazol-1-ylbenzaldehyde

InChI

InChI=1S/C10H7BrN2O/c11-9-1-2-10(8(5-9)6-14)13-4-3-12-7-13/h1-7H

InChI Key

VKJNEGQNMMEOGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C=O)N2C=CN=C2

Origin of Product

United States

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